1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-2-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(15)12(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOSZPHUQZAVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions include various substituted dihydropyrimidines, esters, and amides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include metabolic or signaling pathways, depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Pyrimidine Derivatives
Key Observations :
Comparison :
Physical and Chemical Properties
Implications for the Target Compound :
- The cyclobutylmethyl analog is expected to share similar stability and safety profiles, though its higher lipophilicity may necessitate stricter handling protocols for dust control.
Biologische Aktivität
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS No. 1439902-45-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a xanthine oxidase inhibitor, along with relevant research findings and case studies.
Xanthine oxidase (XO) is an enzyme involved in the catabolism of purines, leading to the production of uric acid. Inhibitors of this enzyme are significant in treating conditions like gout and hyperuricemia. Research indicates that 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exhibits inhibitory activity against XO, which is crucial for developing therapeutic agents targeting these conditions.
In Silico Studies
A study conducted by Zhai et al. (2021) utilized molecular docking and molecular dynamics simulations to evaluate the binding affinity of various dihydropyrimidine derivatives, including 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, to xanthine oxidase. The results indicated that key interactions occur through hydrogen bonds and hydrophobic interactions with specific amino acid residues such as Glu802 and Arg880 .
Pharmacophore Modeling
Pharmacophore models were developed to understand the structural features necessary for XO inhibition. The study suggested that substituents at specific positions on the pyrimidine ring enhance inhibitory activity. The presence of electronegative groups was found to be beneficial for increasing activity .
Case Studies
In a practical application, compounds similar to 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid were tested for their ability to reduce serum uric acid levels in animal models. These studies demonstrated a significant decrease in uric acid levels, supporting the compound's potential as a therapeutic agent for gout .
Biological Activity Summary
| Activity | Description |
|---|---|
| Xanthine Oxidase Inhibition | Demonstrated significant inhibitory activity against XO in in vitro studies. |
| Uric Acid Reduction | Animal studies showed a marked decrease in serum uric acid levels post-treatment. |
| Binding Interactions | Key interactions identified with amino acids in the active site of XO. |
Toxicological Profile
The safety data sheet for 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid indicates that comprehensive toxicological data is limited. However, it emphasizes the need for protective measures during handling and potential irritant properties .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Step 1 : Condensation of a cyclobutylmethylamine derivative with a dihydropyrimidine precursor, followed by carboxylation at the 5-position.
- Step 2 : Parallel amidation or esterification (if applicable) to stabilize the carboxylic acid group .
Characterization : - NMR Spectroscopy : Use - and -NMR to confirm the cyclobutylmethyl substituent and dihydropyrimidine backbone (e.g., δ~8.4 ppm for pyrimidine protons, δ~52 ppm for cyclobutyl carbons) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ expected at m/z 265.2) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm) and hydroxyl groups (broad peak ~2500-3000 cm) .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use fume hoods (ventilation required) and wear nitrile gloves, goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis. Monitor for discoloration (indicator of degradation) .
Basic: How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures. Evidence suggests decomposition >150°C releases CO and NO, requiring gas scrubbers .
- pH Stability : Test solubility and stability in buffers (pH 2–12) via UV-Vis spectroscopy. The carboxylic acid group may protonate/deprotonate, altering reactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
-
Derivatization : Synthesize analogs (e.g., esterified carboxylates, substituted cyclobutyl groups) and compare bioactivity. For example:
Derivative Modification Bioassay Result (IC) A Methyl ester 12 µM (enzyme inhibition) B Cyclopentyl >100 µM (reduced activity) -
Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., bacterial enzymes) .
Advanced: How can contradictory data on physicochemical properties be resolved?
Methodological Answer:
- Example Issue : Conflicting solubility reports.
- Resolution : Perform standardized shake-flask assays (OECD 105) in triplicate across solvents (water, DMSO, ethanol). Use HPLC to quantify dissolved compound .
- Data Reconciliation : Compare with computational predictions (e.g., LogP via ChemAxon) to identify outliers .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce by-products.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
Advanced: How can researchers address missing toxicological data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
